molecular formula C16H14INO3 B3714791 N-(3-acetylphenyl)-3-iodo-4-methoxybenzamide

N-(3-acetylphenyl)-3-iodo-4-methoxybenzamide

Cat. No.: B3714791
M. Wt: 395.19 g/mol
InChI Key: FLOPAVOVHBNQIA-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-3-iodo-4-methoxybenzamide” is a complex organic compound. It contains an acetylphenyl group, an iodine atom, a methoxy group, and a benzamide group. These functional groups suggest that this compound might have interesting chemical properties and could be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the iodine atom, a heavy halogen, could potentially influence the compound’s physical properties, such as its density and boiling point .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the iodine atom could potentially be replaced by other groups in a substitution reaction . The benzamide group might participate in reactions with amines or alcohols .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom and the benzamide group could increase its density and boiling point compared to compounds with similar molecular weights .

Mechanism of Action

Without specific studies on this compound, it’s difficult to predict its mechanism of action. If it’s intended for use in a biological context, its activity would depend on how it interacts with biological molecules .

Safety and Hazards

As with any chemical compound, handling “N-(3-acetylphenyl)-3-iodo-4-methoxybenzamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Properties

IUPAC Name

N-(3-acetylphenyl)-3-iodo-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO3/c1-10(19)11-4-3-5-13(8-11)18-16(20)12-6-7-15(21-2)14(17)9-12/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOPAVOVHBNQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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